6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine
Description
6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine (CAS: 1172534-83-6) is a halogenated heterocyclic compound with the molecular formula C₇H₆BrN₃. It features a bromine atom at position 6 and a methyl group at position 7 on the triazolopyridine scaffold. This compound is a white to pale yellow crystalline solid, soluble in common organic solvents such as dichloromethane and tetrahydrofuran . Its synthesis typically involves multi-step reactions, including halogenation and alkylation, though specific routes may vary depending on the desired application .
Properties
IUPAC Name |
6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-7-9-4-10-11(7)3-6(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQVGCGVFICPEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=NN2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656837 | |
| Record name | 6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172534-83-6 | |
| Record name | 6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and involves a tandem reaction mechanism. The reaction conditions typically involve heating the reactants in dry toluene at 140°C under microwave conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis method suggests its potential for industrial applications. The method’s broad substrate scope and good functional group tolerance make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.
Condensation Reactions: The compound can participate in condensation reactions with various reagents to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Condensation Reagents: Reagents such as hydrazines and aldehydes are commonly used in condensation reactions.
Major Products Formed
Scientific Research Applications
6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including inhibitors of various enzymes and receptors.
Pharmaceutical Research: The compound is investigated for its potential therapeutic applications in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Chemical Biology: It serves as a probe in studying biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for the RORγt receptor and inhibits enzymes such as PHD-1, JAK1, and JAK2 . These interactions modulate various biological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of triazolopyridine derivatives are highly dependent on substituent positions and functional groups. Key analogs include:
Key Observations :
- Positional Effects : Methyl at C7 (target compound) vs. C5 (746668-59-7) alters steric hindrance and electronic distribution, impacting receptor binding .
- Functional Groups: Amino groups (e.g., 947248-68-2) enhance solubility and interaction with biological targets, whereas halogens (Br, Cl) increase reactivity for cross-coupling reactions .
Physicochemical Properties
Biological Activity
6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C7H6BrN3
- Molecular Weight : 212.05 g/mol
- CAS Number : 1172534-83-6
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of triazolo-pyridines have shown selective activity against Chlamydia trachomatis, a common sexually transmitted pathogen. These compounds were found to impair the growth of the bacteria without affecting host cell viability, indicating a potential for developing targeted antimicrobial therapies .
Anticancer Properties
The compound has also been evaluated for its anticancer properties. Research suggests that it can induce apoptosis in various cancer cell lines. For example, studies on related triazolo compounds demonstrated their ability to inhibit microtubule assembly at concentrations as low as 20 μM, which could lead to effective treatments for cancers such as breast and lung cancer . The mechanism is believed to involve the disruption of cellular structures critical for cell division.
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. Compounds in this class have been shown to inhibit specific enzymes linked to cancer progression and microbial resistance. For instance, certain derivatives have been reported to activate ClpP protease in E. coli, which enhances their antibacterial action .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against C. trachomatis | |
| Anticancer | Induces apoptosis in MDA-MB-231 cells | |
| Enzyme Inhibition | Activates ClpP in E. coli |
Detailed Research Findings
- Antimicrobial Study : A study demonstrated that derivatives of triazolo-pyridines displayed selective inhibition against C. trachomatis, with minimal cytotoxicity towards mammalian cells .
- Anticancer Study : The compound was tested on MDA-MB-231 breast cancer cells and showed significant morphological changes indicative of apoptosis at concentrations starting from 1 μM .
- Enzyme Activity : Research highlighted the activation of ClpP protease by certain derivatives, suggesting a novel mechanism for combating bacterial infections through protease modulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
